
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor (CRF) receptor. CP-154,526 has been extensively studied for its potential therapeutic use in various neurological and psychiatric disorders.
Wirkmechanismus
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide selectively binds to the CRF receptor and acts as an antagonist, blocking the binding of CRF to its receptor. This results in a decrease in the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which are associated with the body's stress response.
Biochemical and Physiological Effects:
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide has been shown to have anxiolytic (anti-anxiety) and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide has been studied for its potential use in the treatment of stress-related disorders such as PTSD and IBS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide is its selectivity for the CRF receptor, which allows for specific targeting of the stress response. However, the use of N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide in lab experiments is limited by its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Future research could focus on optimizing its pharmacological properties, such as solubility and bioavailability, to improve its effectiveness as a treatment. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for enhanced therapeutic effect.
Synthesemethoden
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopentylmagnesium bromide with N-methyl-2-bromoacetamide to form N-cyclopentyl-N-methyl-2-acetamide. This intermediate is then reacted with propargyl bromide to form N-cyclopentyl-N-methyl-4-prop-2-ynyl-2-acetamide. Finally, the sulfonamide group is introduced using sulfuryl chloride to yield N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide has been studied for its potential therapeutic use in various neurological and psychiatric disorders such as anxiety, depression, and addiction. It has also been investigated for its role in stress-related disorders such as post-traumatic stress disorder (PTSD) and irritable bowel syndrome (IBS).
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-3-9-16-10-6-11-17(13-12-16)20(18,19)15(2)14-7-4-5-8-14/h1,14H,4-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKDEYYPASUDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)N2CCCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

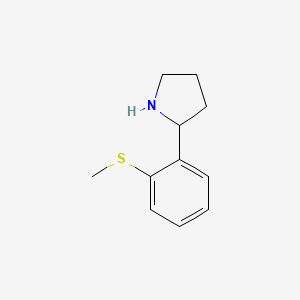
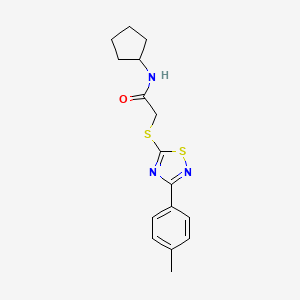
![2-[(2-Phenoxyethyl)thio]benzoic acid](/img/structure/B2917029.png)
![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)


![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)
![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)
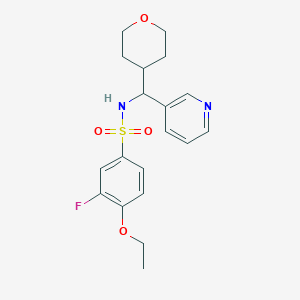
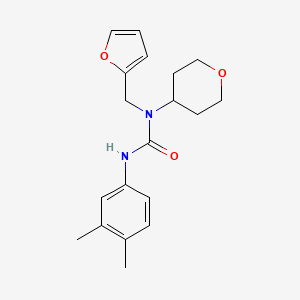

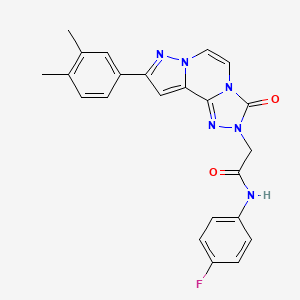
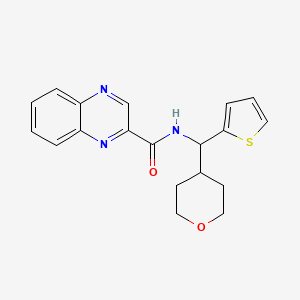
![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)